molecular formula C10H12O3 B12375246 Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2

Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2

Cat. No.: B12375246
M. Wt: 188.17 g/mol
InChI Key: KIDZPYBADRFBHD-SQNUSMPPSA-N
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Description

Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is a compound that is labeled with carbon-13 and deuterium isotopes. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of Methyl 4-(2-hydroxyethyl)benzoate, with the isotopic labeling enhancing its utility as a tracer in various studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 typically involves the incorporation of carbon-13 and deuterium into the parent compound, Methyl 4-(2-hydroxyethyl)benzoate. The process generally includes the following steps:

Industrial Production Methods

Industrial production of isotopically labeled compounds like this compound often involves large-scale synthesis using automated systems. These systems are designed to handle the specific requirements of isotopic labeling, including the use of specialized reagents and stringent purification processes to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol .

Scientific Research Applications

Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 involves its role as a tracer. The isotopic labels (carbon-13 and deuterium) allow researchers to track the compound’s behavior in various systems. This can include monitoring its metabolic pathways, interaction with enzymes, and transformation into other compounds. The isotopic labeling does not significantly alter the compound’s chemical properties but provides a means to study its dynamics in detail .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2-hydroxyethyl)benzoate: The parent compound without isotopic labeling.

    Methyl 4-(2-hydroxyethyl)benzoate-13C6: Labeled with carbon-13 only.

    Methyl 4-(2-hydroxyethyl)benzoate-d2: Labeled with deuterium only.

Uniqueness

Methyl 4-(2-hydroxyethyl)benzoate-13C6,d2 is unique due to its dual isotopic labeling with both carbon-13 and deuteriumThe combination of these isotopes provides a more comprehensive understanding of the compound’s dynamics compared to single isotopic labeling .

Properties

Molecular Formula

C10H12O3

Molecular Weight

188.17 g/mol

IUPAC Name

methyl 4-(1,2-dideuterio-2-hydroxyethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

InChI

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3/i2+1,3+1,4+1,5+1,6D,7D,8+1,9+1

InChI Key

KIDZPYBADRFBHD-SQNUSMPPSA-N

Isomeric SMILES

[2H]C([13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C(=O)OC)C([2H])O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCO

Origin of Product

United States

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